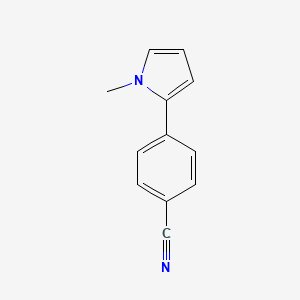

4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(1-methylpyrrol-2-yl)benzonitrile |

InChI |

InChI=1S/C12H10N2/c1-14-8-2-3-12(14)11-6-4-10(9-13)5-7-11/h2-8H,1H3 |

InChI Key |

XQULKEFRCLIVTR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Organic Synthesis Routes

Traditional methods for forming the core structure of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile rely on foundational reactions that build the pyrrole (B145914) ring or couple the two aromatic moieties.

The Paal-Knorr synthesis is a cornerstone method for the formation of substituted pyrroles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org For the specific synthesis of this compound, this approach would utilize 1-(4-cyanophenyl)-1,4-butanedione as the diketone precursor and methylamine (B109427) as the primary amine.

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) derivatives instead. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. alfa-chemistry.com Subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate which then undergoes dehydration to yield the aromatic pyrrole ring. alfa-chemistry.comrgmcet.edu.in While highly effective, a limitation of this method can be the accessibility of the required 1,4-dicarbonyl precursor. alfa-chemistry.com Modifications to the classical Paal-Knorr synthesis have been developed to overcome harsh reaction conditions, such as prolonged heating, making it a more versatile and greener route. rgmcet.edu.in

Table 1: Representative Conditions for Paal-Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Diketone | Primary Amine | Acetic Acid | Reflux | >60% (General) | rgmcet.edu.in |

| 2,5-Hexanedione | 1,2,5-Oxadiazole-3,4-diamine | Acetic Acid | 40-45 °C | High | mdpi.com |

| 1,4-Dicarbonyl | Ammonia/Primary Amine | Protic or Lewis Acids | Varies | Good | alfa-chemistry.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic systems. To synthesize this compound, a common strategy would involve coupling a 1-methyl-2-lithiopyrrole derivative with 4-bromobenzonitrile (B114466) or a similar halogenated benzonitrile (B105546) derivative. This type of reaction, such as the Suzuki or Stille coupling, requires the pre-functionalization of one or both coupling partners (e.g., with boronic acids or organostannanes). researchgate.net For instance, 3-iodo-2-formyl-1-tosylpyrroles have been shown to couple efficiently with a variety of arylboronic acids using a PdCl2(dppf) catalyst, demonstrating the utility of this approach for creating aryl-pyrrole linkages. researchgate.net

A more modern and atom-economical alternative is Direct Arylation Polymerization (DArP), which avoids the need for pre-functionalized organometallic reagents. researchgate.net This method facilitates the coupling of a C-H bond on one aromatic ring with a C-X (where X is a halide) bond on another. researchgate.net In the context of the target molecule, direct arylation could involve the palladium-catalyzed reaction between 1-methylpyrrole (B46729) (utilizing its C-H bond at the 2-position) and 4-bromobenzonitrile. This approach is considered greener as it reduces the number of synthetic steps and the generation of metallic waste. researchgate.net

Table 2: Key Parameters in Palladium-Catalyzed Cross-Coupling

| Coupling Type | Pyrrole Substrate | Aryl Substrate | Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pyrrole-boronic acid | Haloaromatic | PdCl2(dppf) | Broad substrate scope | researchgate.net |

| Direct Arylation | 1-Arylpyrrole (C-H bond) | 1,2-Dihalobenzene | Palladium catalyst | High atom economy | researchgate.net |

| Hiyama Coupling | Arylsilyl triflate | (Intramolecular) | Palladium catalyst | Synthesis of organosilanes | nih.gov |

Advanced and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have led to the development of novel methods that offer improved efficiency, sustainability, and access to complex molecular architectures.

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C bonds under mild conditions. beilstein-journals.orgbeilstein-journals.org This technique uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates. beilstein-journals.org These highly reactive species can then participate in bond-forming reactions. For the synthesis of this compound, a photoredox-catalyzed approach could be envisioned where a pyrrole radical cation is generated and subsequently attacked by a cyanide source or a cyanophenyl radical is coupled with the pyrrole ring. beilstein-journals.org Such methods are at the forefront of modern synthesis due to their ability to utilize visible light as a renewable energy source and often proceed at room temperature. beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. bohrium.comrsc.org The synthesis of the this compound scaffold could be achieved through an MCR that constructs the substituted pyrrole ring in one pot. For example, a reaction involving an amine (methylamine), an aldehyde, a nitroalkane, and a cyanide-containing component could potentially assemble the desired structure. researchgate.net Various MCRs for pyrrole synthesis have been developed, including Hantzsch-like reactions and catalyst-free methods, highlighting the versatility of this strategy. researchgate.netorientjchem.org

In alignment with the principles of green chemistry, solvent-free synthesis has become an important area of research. researchgate.net Performing reactions without a solvent, often with the aid of microwave irradiation or mechanical grinding (mechanochemistry), can reduce waste, energy consumption, and the use of hazardous substances. researchgate.netresearchgate.net The synthesis of pyrrole derivatives has been successfully demonstrated under solvent-free conditions. sci-hub.senih.gov For instance, the conjugate addition of pyrrole to Michael acceptors can proceed efficiently without any catalyst or solvent at room temperature. nih.gov A solvent-free Paal-Knorr reaction or a multicomponent reaction could be adapted for the synthesis of this compound, offering a more sustainable and cost-effective manufacturing process. researchgate.netresearchgate.net

Table 3: Comparison of Synthetic Strategies

| Strategy | Core Principle | Advantages | Disadvantages |

|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyl and amine | Simplicity, high yields rgmcet.edu.in | Precursor availability, harsh conditions alfa-chemistry.comrgmcet.edu.in |

| Palladium Cross-Coupling | C-C bond formation between two fragments | High efficiency, broad scope researchgate.net | Requires pre-functionalization, catalyst cost |

| Direct Arylation | C-H bond activation and coupling | Atom economical, fewer steps researchgate.net | Selectivity can be a challenge |

| Photoredox Catalysis | Light-induced radical reactions | Mild conditions, sustainable energy source beilstein-journals.org | Requires specialized equipment |

| Multicomponent Reactions | One-pot combination of ≥3 reactants | High efficiency, molecular diversity bohrium.com | Complex optimization |

| Solvent-Free Synthesis | Reaction in the absence of solvent | Green, reduced waste, cost-effective researchgate.net | Limited to certain reaction types |

Optimization of Reaction Conditions and Efficiency

The successful synthesis of this compound via Suzuki-Miyaura cross-coupling of a 1-methyl-2-halopyrrole with 4-cyanophenylboronic acid, or a similar coupling of 2-bromo-1-methyl-1H-pyrrole with a zincated benzonitrile derivative, hinges on the meticulous selection and optimization of several key reaction parameters. These include the choice of the palladium catalyst and its associated ligands, the solvent system, and the reaction temperature.

Rational Design of Catalyst Systems and Ligand Effects

Research into the synthesis of related 2-arylpyrroles has demonstrated the effectiveness of palladium precatalysts in combination with sterically demanding biaryl phosphine (B1218219) ligands. researchgate.net These bulky ligands are thought to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis. For instance, in a related synthesis of 5-(pyrrol-2-yl)-1H-indazoles, a screening of various palladium catalysts revealed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was the most effective, affording the desired product in high yield. orgsyn.org This suggests that ferrocene-based phosphine ligands can be highly effective for the coupling of pyrrole derivatives.

The choice of ligand can significantly impact the outcome of the coupling reaction. While simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) can be used, more sophisticated and sterically hindered ligands often lead to better results, especially with challenging substrates. Ligands such as SPhos, RuPhos, and XPhos have been shown to be effective in a variety of palladium-catalyzed cross-coupling reactions. rsc.org The electronic and steric properties of the phosphine ligand are critical; electron-rich and bulky phosphines generally enhance the rate of oxidative addition and stabilize the catalytic species.

| Catalyst | Ligand | Observations |

| Palladium(II) Acetate | Triphenylphosphine | A common and cost-effective system, but may require higher temperatures and longer reaction times. |

| Pd(dppf)Cl₂ | dppf | Demonstrated high efficiency in the coupling of N-Boc-2-pyrroleboronic acid with bromoindazoles, suggesting its suitability for similar pyrrole couplings. orgsyn.org |

| Palladium(0) tetrakis(triphenylphosphine) | Triphenylphosphine | A widely used catalyst, but its performance can be surpassed by more modern ligand systems. |

| Palladium precatalysts | Sterically demanding biaryl phosphines (e.g., SPhos, XPhos) | Often provide higher yields and faster reaction rates, particularly with less reactive coupling partners. researchgate.netrsc.org |

Influence of Solvent Media and Temperature Parameters

In Suzuki-Miyaura reactions, a variety of organic solvents, often in combination with water, are employed. For the coupling of pyrrole derivatives, ethereal solvents such as 1,2-dimethoxyethane (B42094) (DME) and dioxane are commonly used. orgsyn.orgharvard.edu A study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid utilized dimethoxyethane as the solvent at a reaction temperature of 80 °C, achieving a high yield of the coupled product. orgsyn.org This suggests that a similar solvent and temperature combination could be effective for the synthesis of the target benzonitrile compound.

Temperature plays a crucial role in overcoming the activation energy of the reaction. While some highly active catalyst systems can promote the reaction at room temperature, elevated temperatures are often necessary to achieve reasonable reaction rates and yields. organic-chemistry.org For the Suzuki coupling of bromoindazoles with a pyrroleboronic acid, a temperature of 80 °C was found to be optimal. orgsyn.org It is important to carefully control the temperature, as excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts.

The interplay between the solvent and the base used in the reaction is also a critical consideration. An aqueous solution of a base, such as sodium carbonate or potassium carbonate, is frequently used in conjunction with an organic solvent to facilitate the transmetalation step of the catalytic cycle. orgsyn.orgharvard.edu The biphasic nature of the reaction medium can be beneficial in some cases.

| Solvent | Temperature (°C) | Base | Observations |

| Dimethoxyethane (DME) | 80 | K₂CO₃ | Proven effective for the Suzuki coupling of a pyrroleboronic acid derivative, suggesting its applicability for the target synthesis. orgsyn.org |

| Dioxane/Water | 80 - 100 | Cs₂CO₃ | A common solvent system for Suzuki-Miyaura reactions, often providing good yields. harvard.edu |

| Toluene/Water | Reflux | Na₂CO₃ | Another frequently used biphasic system that can be effective for cross-coupling reactions. |

| N,N-Dimethylformamide (DMF) | 110 | K₂CO₃ | Used in some copper-catalyzed Suzuki-type reactions, indicating its potential utility, although at higher temperatures. researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

Detailed information regarding the single-crystal X-ray diffraction analysis of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile is not widely available in the reviewed scientific literature. Consequently, specific data on its crystal system, space group, and precise intermolecular interactions in the solid state have not been publicly documented.

Specific crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic) and space group for this compound, has not been reported.

Without experimental X-ray diffraction data, a definitive analysis of the molecular conformation and the specific intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state cannot be provided.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural confirmation of this compound in solution. Analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra provides unambiguous evidence for the compound's atomic connectivity.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the distinct protons in the molecule. The N-methyl group protons appear as a sharp singlet, while the protons of the pyrrole (B145914) and benzene (B151609) rings resonate in the aromatic region with specific multiplicities and coupling constants that confirm their relative positions.

The ¹³C NMR spectrum provides further structural validation by showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between the methyl carbon, the carbons of the pyrrole and benzene rings, and the nitrile carbon.

| Spectrum Type | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic-H | 7.67 (d, J=8.2 Hz, 2H) |

| Aromatic-H | 7.45 (d, J=8.2 Hz, 2H) | |

| Pyrrole-H | 6.80 (t, J=2.2 Hz, 1H) | |

| Pyrrole-H | 6.32 (dd, J=3.8, 1.7 Hz, 1H) | |

| Pyrrole-H | 6.26 (dd, J=3.8, 2.7 Hz, 1H) | |

| N-CH₃ | 3.69 (s, 3H) | |

| d: doublet, t: triplet, dd: doublet of doublets, s: singlet | ||

| ¹³C NMR | Aromatic-C | 138.3 |

| Aromatic-C | 132.3 | |

| Pyrrole-C | 131.7 | |

| Aromatic-C | 129.5 | |

| Pyrrole-C | 124.6 | |

| Nitrile (C≡N) | 119.0 | |

| Pyrrole-C | 110.1 | |

| N-CH₃ | 34.9 |

While specific 2D NMR studies (such as COSY, HSQC, and HMBC) for this compound are not detailed in the available literature, these techniques are routinely employed to confirm complex structures. A COSY spectrum would verify the proton-proton coupling within the benzene and pyrrole rings, while HSQC and HMBC experiments would establish the direct and long-range correlations between proton and carbon nuclei, respectively, solidifying the assignments made from 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry is critical for determining the exact elemental composition of a molecule. For this compound (C₁₂H₁₀N₂), the calculated exact mass is 182.0844. HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, confirming the molecular formula.

While specific experimental fragmentation data for this compound is not available, plausible fragmentation pathways under mass spectrometric conditions can be hypothesized. Common fragmentation would likely involve the loss of the N-methyl group or cleavage of the bond linking the pyrrole and benzonitrile (B105546) rings, leading to characteristic fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the key functional groups within a molecule by probing its vibrational modes. For this compound, these spectra provide a unique molecular fingerprint, allowing for the confirmation of its structural components, such as the nitrile group, the substituted pyrrole ring, and the benzene ring.

The analysis of the vibrational spectra is centered on the characteristic frequencies at which specific bonds and functional groups absorb energy. These frequencies are influenced by factors like bond strength, the mass of the constituent atoms, and electronic effects such as conjugation.

Detailed Research Findings

Nitrile Group (-C≡N) Vibration: The most distinct and readily identifiable feature in the vibrational spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the nitrile functional group. spectroscopyonline.com In IR spectroscopy, this bond gives rise to a sharp and intense absorption band. For aromatic nitriles, where the -C≡N group is conjugated with the π-system of the benzene ring, this peak typically appears in the range of 2240 cm⁻¹ to 2220 cm⁻¹. spectroscopyonline.com This is a slightly lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to the electronic interaction weakening the C≡N bond. spectroscopyonline.com Similarly, in Raman spectroscopy, the nitrile group presents a distinct vibrational mode in the 2100-2300 cm⁻¹ region. morressier.comresearchgate.net Studies on related substituted pyrroles have identified C≡N stretching vibrations specifically in the 2220–2232 cm⁻¹ range. nih.gov

C-H Stretching Vibrations: The region between 3100 cm⁻¹ and 2850 cm⁻¹ is dominated by C-H stretching vibrations. These can be categorized based on the hybridization of the carbon atom:

Aromatic and Heterocyclic C-H Stretch (νC-H): The stretching vibrations of the C-H bonds on the benzene and pyrrole rings are expected to appear in the 3100-3000 cm⁻¹ range, which is typical for sp²-hybridized carbon atoms. researchgate.net

Aliphatic C-H Stretch (νC-H): The methyl (-CH₃) group attached to the pyrrole nitrogen exhibits symmetric and asymmetric stretching vibrations. These are typically found at slightly lower wavenumbers, generally in the 2960-2850 cm⁻¹ region.

Ring Vibrations (C=C and C-N Stretching): The stretching vibrations within the aromatic and heterocyclic rings (νC=C and νC-N) produce a series of bands in the 1650-1400 cm⁻¹ region. The absorption bands corresponding to the C=C stretching of the benzene ring are typically observed around 1600 cm⁻¹ and 1450 cm⁻¹. The pyrrole ring also contributes to absorptions in this region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and pyrrole C-H bonds.

Ring Deformations: Vibrations that involve the stretching and bending of the entire ring structure.

C-C and C-N Stretching: Stretching of the single bonds connecting the rings and the substituent groups.

The specific pattern of peaks in this region is highly characteristic of the molecule's precise structure and substitution pattern. For instance, analysis of 4-chloro-2-methyl benzonitrile, a structurally similar compound, reveals complex mixing of vibrational modes in this area. indexcopernicus.com

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Interactive Data Table: Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| C≡N Stretch | Nitrile | 2240 - 2220 | IR, Raman | Sharp, Strong (IR) |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | IR, Raman | Medium to Weak |

| Heterocyclic C-H Stretch | Pyrrole Ring | 3100 - 3000 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2960 - 2850 | IR, Raman | Medium |

| C=C Ring Stretch | Benzene & Pyrrole | 1650 - 1400 | IR, Raman | Medium to Strong |

| C-N Ring Stretch | Pyrrole Ring | 1400 - 1250 | IR, Raman | Medium |

| C-H Bending | Aromatic/Aliphatic | 1400 - 675 | IR, Raman | Complex, Variable |

Photophysical Properties and Excited State Dynamics of this compound

The compound this compound belongs to a class of donor-acceptor molecules known for their intriguing photophysical properties, which are primarily governed by intramolecular charge transfer processes. In this molecule, the 1-methyl-pyrrol-2-yl group acts as an electron donor, while the benzonitrile moiety serves as the electron acceptor. This architecture gives rise to complex excited-state dynamics, making it a subject of significant interest in the study of molecular photophysics. While direct experimental data for this specific compound is limited in publicly accessible literature, its behavior can be thoroughly understood by examining its close structural analogues, such as N-(4-cyanophenyl)pyrrole (p-PBN) and the archetypal molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN).

Photophysical Properties and Excited State Dynamics

Absorption and Emission Spectroscopy in Diverse Chemical Environments

The electronic absorption and emission spectra of donor-acceptor compounds like 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile are highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent.

The interaction between the solute molecule and solvent molecules can significantly alter the energy levels of the ground and excited states. This phenomenon, known as solvatochromism, refers to the change in the color of a solution (i.e., a shift in absorption or emission spectra) as the solvent is changed.

For donor-acceptor systems, the excited state is typically more polar than the ground state due to a significant charge separation upon photoexcitation. In polar solvents, this highly polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a decrease in the energy gap between the excited and ground states.

Consequently, as the solvent polarity increases, the following effects are observed:

Absorption Spectra: A slight shift in the absorption maximum is often observed. For similar molecules, this is typically a bathochromic (red) shift, although it is generally less pronounced than the shift seen in emission spectra.

Emission Spectra: A significant bathochromic (red) shift in the fluorescence emission maximum occurs. This is because the excited state has sufficient time to reorient with the surrounding polar solvent molecules, leading to substantial stabilization before emission takes place.

This pronounced red shift in fluorescence in polar solvents is a hallmark of an intramolecular charge transfer (ICT) state. nih.govrsc.org In nonpolar solvents, the molecule typically emits from a locally excited (LE) state, which has a smaller dipole moment and is less affected by the solvent. In solvents of intermediate polarity, or for molecules with a delicate balance of state energies, dual fluorescence from both the LE and ICT states can be observed. nih.govnih.gov

The solvatochromic behavior of a related compound, N-phenylpyrrole, shows that the ICT reaction begins to appear in solvents more polar than diethyl ether. nih.gov For this compound, a similar dependence on solvent polarity is expected, where increasing solvent polarity would stabilize the charge-transfer state, leading to a noticeable red shift in the emission spectrum.

The fluorescence quantum yield (Φf) and the fluorescence lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process.

Fluorescence Quantum Yield (Φf): This is defined as the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. Its value is determined by the relative rates of radiative decay (kr, emission of a photon) and non-radiative decay (knr) processes.

Φf = kr / (kr + knr)

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state. It is the reciprocal of the sum of the radiative and non-radiative decay rates.

τf = 1 / (kr + knr)

Radiative Lifetime (τr): This is the lifetime the molecule would have if radiative decay were the only de-excitation pathway (i.e., if Φf = 1). It is the reciprocal of the radiative decay rate constant (τr = 1/kr).

The quantum yield and lifetime are often strongly dependent on the solvent environment. For molecules exhibiting ICT, the quantum yield of the charge-transfer emission band typically decreases in highly polar solvents. This is often attributed to the stabilization of a non-emissive, fully charge-separated state or enhanced non-radiative decay pathways. In contrast, the emission from the LE state is quenched in polar solvents as the ICT channel becomes more efficient.

The table below shows illustrative photophysical data for the related compound N-(4-cyanophenyl)pyrrole (p-PBN) in various solvents, demonstrating the typical trends expected for this compound.

| Solvent | Polarity (ε) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (ns) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 340 | 0.25 | 1.5 |

| Dichloromethane | 8.93 | 360 (LE), 480 (ICT) | - | - |

| Acetonitrile (B52724) | 37.5 | 500 | 0.01 | 2.8 |

Note: Data is illustrative and based on typical values for closely related donor-acceptor phenylpyrrole compounds for educational purposes.

Intramolecular Charge Transfer (ICT) Phenomena

Upon absorption of light, molecules like this compound are promoted to an electronically excited state. Initially, this is a Franck-Condon state, which rapidly relaxes to a locally excited (LE) state where the electronic distribution is similar to the ground state. However, due to the donor-acceptor nature of the molecule, it can undergo a further relaxation process involving the transfer of an electron from the pyrrole (B145914) ring to the benzonitrile (B105546) ring, forming an intramolecular charge transfer (ICT) state. rsc.org

The most widely accepted model to explain the formation of the highly polar, charge-separated state in many donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. rsc.orgnih.gov This model proposes that after initial excitation to the LE state, the formation of the ICT state is facilitated by a conformational change: the rotation around the single bond connecting the donor (pyrrole) and acceptor (phenyl) moieties.

In the ground state, the molecule is mostly planar to maximize π-conjugation. In the excited state, rotation to a perpendicular geometry decouples the π-systems of the donor and acceptor. This decoupling facilitates a more complete charge separation, leading to the formation of a stable, highly polar TICT state. nih.govsemanticscholar.org

The key steps are:

Excitation: The molecule absorbs a photon and is promoted to the LE state.

Torsional Motion: In a polar solvent, the molecule undergoes rotation around the pyrrole-phenyl bond.

Charge Transfer and Relaxation: As the molecule twists, the energy of the charge-transfer state decreases. In a sufficiently polar environment, the energy of the twisted conformation becomes lower than that of the planar LE state, leading to the population of the TICT state.

Emission/De-excitation: The molecule can then return to the ground state either by emitting a red-shifted photon from the TICT state or through non-radiative decay.

The formation of the TICT state is highly dependent on solvent polarity, as polar solvents are required to stabilize the large dipole moment of this state. In nonpolar solvents, the LE state is energetically favored, and only LE fluorescence is typically observed. nih.govresearchgate.net

The molecular structure is intrinsically linked to the electronic charge distribution in both the ground and excited states.

Ground State (S0): The molecule has a relatively small dipole moment with a delocalized π-electron system across the somewhat planar donor and acceptor rings.

Locally Excited (LE) State: Upon excitation, the charge distribution is not dramatically different from the ground state. The dipole moment increases slightly, but there is no large-scale charge separation. This state is often described as a π-π* transition localized on the aromatic system.

Twisted Intramolecular Charge Transfer (TICT) State: In this state, the perpendicular arrangement of the donor and acceptor moieties leads to a near-complete separation of charge. The highest occupied molecular orbital (HOMO) is localized on the electron-donating pyrrole group, while the lowest unoccupied molecular orbital (LUMO) is localized on the electron-accepting benzonitrile group. This results in a very large dipole moment, often exceeding 15 Debye, and explains the profound stabilization by polar solvents. rsc.org

Quantum chemical calculations on related N-phenylpyrrole derivatives indicate that the twisted structure possesses an antiquinoid distortion of the benzonitrile group, where central bonds in the ring are lengthened. nih.govresearchgate.net This structural change is a direct consequence of the altered electronic distribution in the charge-separated TICT state.

Time-Resolved Spectroscopy for Excited State Kinetics and Relaxation Processes

Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) and pump-probe transient absorption, are powerful tools for studying the kinetics of excited-state processes. These methods allow researchers to monitor the population and depopulation of different excited states (like the LE and ICT states) on timescales ranging from femtoseconds to nanoseconds.

For a molecule undergoing TICT, these techniques can measure the rates of several key processes:

LE State Decay: In polar solvents, the decay of the LE state fluorescence will have a fast component corresponding to the rate of conversion to the ICT state (k_ICT) and a slower component corresponding to its intrinsic decay (fluorescence and non-radiative decay).

ICT State Formation: The rise time of the ICT state emission corresponds to the decay time of the LE state that is converting to ICT. Studies on N-phenylpyrrole in acetonitrile have measured ICT reaction times in the picosecond domain. nih.gov

ICT State Decay: The decay of the ICT state fluorescence provides the lifetime of this state, which is governed by its own radiative and non-radiative decay rates.

By studying these kinetics as a function of solvent polarity and temperature, it is possible to determine the energy barriers for the forward (LE → ICT) and backward (ICT → LE) reactions. nih.gov For instance, in N-phenylpyrrole, the forward ICT energy barrier becomes smaller with increasing solvent polarity, facilitating the charge transfer process. nih.gov Time-resolved studies on this compound would be expected to reveal similar dynamics, providing direct evidence for the twisting motion and charge transfer that define its photophysical behavior.

Photochemical Reactivity and Intermolecular/Intramolecular Energy Transfer Processes

Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, this compound is promoted to an electronically excited state. A primary de-excitation pathway for such donor-acceptor molecules is the formation of an intramolecular charge transfer (ICT) state. In this state, there is a significant transfer of electron density from the N-methylpyrrole (donor) to the benzonitrile (acceptor). This results in a highly polar excited state with a large dipole moment.

The formation of the ICT state can be influenced by the surrounding environment. In polar solvents, the polar ICT state is stabilized, which can facilitate this process and often leads to a noticeable red-shift in the fluorescence spectrum compared to the emission from the initial, locally excited (LE) state. For the closely related compound 4-(1H-pyrrol-1-yl)benzonitrile (PBN), dual fluorescence from both LE and charge-transfer (CT) states has been observed in cryogenic matrices, providing evidence for the accessibility of these distinct excited states. nih.gov The ICT dipole moment of N-(4-cyanophenyl)pyrrole, a similar compound, has been determined to be around 15 D, highlighting the significant charge separation in the excited state. scilit.com

Photochemical Reactivity

While specific photochemical reaction pathways for this compound have not been extensively detailed in the literature, its structural components suggest potential reactivities.

N-CH3 Bond Dissociation: Studies on the isolated N-methylpyrrole molecule have shown that excitation to the S1 electronic state can lead to the cleavage of the N–CH3 bond. diva-portal.org This photodissociation is a mode-specific process, meaning its efficiency depends on the specific vibrational modes excited. diva-portal.org It is conceivable that this bond-breaking pathway could be a contributing factor to the photochemical degradation of this compound under certain conditions.

Cycloaddition Reactions: Photochemical [2+2] cycloadditions are known to occur in other nitrogen-containing heterocyclic compounds, such as N-trimethylsilylmethyl-substituted uracils and pyridones. nih.gov Although this type of reaction is not typically characteristic of the pyrrole ring itself, the electronic perturbation introduced by the benzonitrile substituent could potentially influence the excited state reactivity, though this remains speculative without direct experimental evidence.

Intermolecular and Intramolecular Energy Transfer

The excited state of this compound can also decay through non-radiative energy transfer processes, which compete with fluorescence and photochemical reactions.

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S1, to the ground state, S0). For many flexible donor-acceptor molecules, IC is a major pathway for returning to the ground state. In related quadrupolar tetraarylpyrrolo[3,2-b]pyrroles, internal conversion has been identified as a dominant mechanism of non-radiative energy dissipation. diva-portal.orgrsc.orgresearchgate.net The efficiency of IC can be significantly influenced by solvent polarity; increased polarity can stabilize the ICT state, reduce the energy gap to the ground state, and thereby increase the rate of internal conversion. diva-portal.org

Intersystem Crossing (ISC): This process involves a transition from a singlet excited state to a triplet state (e.g., S1 to T1). The efficiency of ISC is governed by the strength of spin-orbit coupling. For some nitro-substituted pyrrolo[3,2-b]pyrroles, intersystem crossing is an effective fluorescence quenching mechanism. diva-portal.orgrsc.orgresearchgate.net The formation of a triplet state opens up further deactivation channels, including phosphorescence (which is typically weak at room temperature for molecules of this type) and triplet-state photochemical reactions. The relative importance of ISC versus other decay pathways for this compound has not been quantified but remains a plausible deactivation route for the excited singlet state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is routinely used to investigate the properties of pyrrole-benzonitrile derivatives.

Ground and Excited State Geometries Optimization and Conformer Analysis

The first step in a computational analysis involves optimizing the molecule's geometry to find its most stable three-dimensional structure. For 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile, this involves determining the bond lengths, bond angles, and, crucially, the dihedral angle between the pyrrole (B145914) and benzonitrile (B105546) rings. This angle is a key determinant of the molecule's electronic properties, as it governs the extent of π-conjugation between the two aromatic systems.

DFT calculations can identify the lowest energy conformation (the ground state geometry). It is also possible for the molecule to exist in other stable or metastable conformations, known as conformers. By systematically rotating the bond connecting the two rings and calculating the energy at each step, a potential energy surface can be mapped out to identify all significant conformers and the energy barriers separating them.

Similar optimization procedures can be applied to the electronically excited states using Time-Dependent DFT (TD-DFT). This is critical for understanding the molecule's photophysical properties, as the geometry of a molecule can change significantly upon absorption of light. This relaxation in the excited state plays a vital role in fluorescence and other light-emitting processes.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.

HOMO: This orbital can be thought of as the orbital from which an electron is most easily removed. In donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating portion, which is expected to be the N-methylpyrrole group.

LUMO: This orbital is the primary destination for an electron upon excitation. The LUMO is generally localized on the electron-accepting part of the molecule, in this case, the benzonitrile group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. It provides an estimate of the molecule's electronic excitation energy and is related to its chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity and a red-shift (lower energy) in the absorption spectrum.

The spatial overlap between the HOMO and LUMO influences the probability of electronic transitions and the nature of the excited state, such as whether it has significant charge-transfer character.

Table 1: Representative Frontier Orbital Energies (Illustrative Data)

| Orbital | Energy (eV) | Typical Localization |

|---|---|---|

| LUMO | -1.5 to -2.5 | Benzonitrile Ring |

| HOMO | -5.0 to -6.0 | N-Methylpyrrole Ring |

| Gap | 3.0 to 4.0 | - |

Note: These are typical, illustrative values for similar compounds and not specific calculated data for this compound.

Prediction of Spectroscopic Parameters (e.g., Absorption and Emission Maxima)

TD-DFT is a widely used method for calculating the vertical excitation energies of molecules, which correspond to the maxima in their UV-visible absorption spectra. By calculating the energy difference between the ground state and various excited states, a theoretical absorption spectrum can be generated. This allows for the assignment of specific electronic transitions (e.g., π-π* or intramolecular charge transfer) to the observed absorption bands.

Predicting emission maxima (fluorescence) is more complex as it requires geometry optimization of the first excited state (S1). The emission energy is the difference between the energy of the optimized excited state and the ground state energy at that same geometry. The difference between the absorption and emission maxima is known as the Stokes shift, which is related to the extent of geometrical rearrangement upon excitation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its degradation pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows chemists to understand the feasibility of a proposed mechanism, identify the rate-determining step, and predict how changes in the molecular structure might affect the reaction outcome.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of its dynamic behavior. An MD simulation tracks the motions of all atoms in the molecule over time by solving Newton's equations of motion.

For this compound, MD simulations can:

Explore Conformational Landscapes: Reveal the different shapes the molecule can adopt at a given temperature and how quickly it transitions between them. This is particularly useful for understanding the flexibility related to the pyrrole-benzonitrile bond rotation.

Simulate Solvent Interactions: By including explicit solvent molecules (like water or acetonitrile) in the simulation box, MD can model how the solvent arranges itself around the solute and how this affects the solute's conformation and properties. This is crucial for accurately predicting properties in solution, as solvent polarity can significantly influence excited-state behavior, such as the stabilization of charge-transfer states.

Quantitative Structure-Property Relationships (QSPR) in Materials Science Contexts

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their macroscopic properties. In materials science, this could involve predicting properties like solubility, thermal stability, or optoelectronic performance.

A QSPR study involving this compound would typically involve:

Dataset Creation: Assembling a series of related molecules with known experimental property data.

Descriptor Calculation: Using computational methods (like DFT) to calculate a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.

Model Building: Employing statistical methods or machine learning to find a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Such models, once validated, can be used to predict the properties of new, unsynthesized molecules, accelerating the discovery of materials with desired characteristics. For instance, a QSPR model could predict the fluorescence quantum yield or the two-photon absorption cross-section of novel pyrrole-benzonitrile derivatives for applications in organic light-emitting diodes (OLEDs) or bioimaging.

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on Pyrrole (B145914) and Benzonitrile (B105546) Moieties

The reactivity of "4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile" is dictated by the electronic properties of its two constituent aromatic rings: the electron-rich 1-methyl-1H-pyrrole moiety and the electron-deficient benzonitrile moiety.

The pyrrole ring is known to be highly reactive towards electrophilic substitution. The C2 and C5 positions are particularly susceptible to attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In the context of 1-methylpyrrole (B46729), palladium-catalyzed direct polyarylation studies have shown that functionalization occurs selectively at the C2 and C5 positions. rsc.org For instance, in the presence of three equivalents of an aryl bromide, 2,5-diarylpyrroles are formed. acs.org This high reactivity at the α-positions (C2 and C5) over the β-positions (C3 and C4) is a general feature of pyrrole chemistry. rsc.org While direct electrophilic substitution on "this compound" itself is not extensively detailed in the literature, the principles of pyrrole reactivity suggest that further electrophilic attack would likely occur at the C5 position of the pyrrole ring.

The table below summarizes the expected reactivity of the different positions on the molecule towards electrophilic attack, based on the general principles of pyrrole and benzonitrile chemistry.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Moiety | Position | Predicted Reactivity |

|---|---|---|

| Pyrrole | C3 | Low |

| Pyrrole | C4 | Low |

| Pyrrole | C5 | High |

| Benzonitrile | Ortho to CN | Very Low |

| Benzonitrile | Meta to CN | Very Low |

| Benzonitrile | Ortho to Pyrrole | Very Low |

Detailed Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of "this compound" would involve distinct transformations of the pyrrole and benzonitrile rings.

Oxidation:

The electron-rich pyrrole ring is susceptible to oxidation. The oxidation of β-substituted pyrroles is a crucial initial step in electropolymerization processes. researchgate.net The ease of oxidation is influenced by the nature of the substituents on the pyrrole ring. researchgate.net In some cases, the oxidation of pyrroles can lead to dearomatization, yielding pyrrol-2-ones. researchgate.net For instance, the metabolic oxidation of certain pyrrole-containing drugs has been shown to result in ring-opening, followed by chemical rearrangement to form various metabolites. nih.gov

Reduction:

The reduction of the pyrrole ring typically requires catalytic hydrogenation and can lead to the formation of the corresponding pyrrolidine. The heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to proceed with excellent diastereoselectivity, yielding functionalized pyrrolidines with multiple new stereocenters. nih.gov It is proposed that this reaction occurs in a two-step sequence. nih.gov

The benzonitrile group can also be reduced. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. nih.gov For example, the reduction of an axially chiral benzonitrile with little erosion of optical purity has been demonstrated. nih.gov

While specific, detailed oxidation and reduction pathways for "this compound" are not extensively documented, the known reactivity of the individual moieties provides a framework for predicting its behavior under oxidative and reductive conditions.

Cycloaddition Reactions and Other Pericyclic Processes Involving the Compound

Cycloaddition reactions offer a powerful tool for the construction of complex cyclic systems, and both the pyrrole and benzonitrile moieties of "this compound" can participate in such transformations. libretexts.orgwikipedia.org

The pyrrole ring, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. ucla.eduresearchgate.net The reactivity of pyrroles as dienes is often enhanced by the presence of electron-withdrawing groups on the nitrogen atom or by using highly reactive dienophiles like benzynes. ucla.edunih.gov For example, N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with benzynes generated from diaryliodonium salts, producing bridged-ring amines in moderate to excellent yields. nih.govdoaj.org The reaction conditions for these cycloadditions can influence the yield and regioselectivity of the products. nih.gov

The benzonitrile moiety can participate in 1,3-dipolar cycloaddition reactions. Benzonitrile oxide, which can be generated in situ, readily reacts with various dipolarophiles. rsc.orgacs.org DFT studies have been used to investigate the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide with electron-rich alkenes, revealing a non-concerted two-stage one-step mechanism. researchgate.net These reactions are often highly regioselective. mdpi.comdntb.gov.ua

The following table provides examples of cycloaddition reactions involving pyrrole and benzonitrile derivatives, illustrating the potential reactivity of "this compound" in such transformations.

Table 2: Examples of Cycloaddition Reactions with Pyrrole and Benzonitrile Derivatives

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | N-Phenylpyrrole and Benzyne | Bridged-ring amine | nih.gov |

| [4+2] Diels-Alder | 1-Oxypyrroles and N-Phenylmaleimide | Cycloadduct | ucla.edu |

| [3+2] Cycloaddition | Benzonitrile oxide and β-phosphorylated nitroethenes | Δ²-isoxazolines | mdpi.com |

Radical Reactions and Photoredox-Initiated Transformations

Radical reactions and photoredox catalysis have emerged as powerful methods for the functionalization of aromatic and heteroaromatic compounds. nih.gov The pyrrole moiety of "this compound" is a prime candidate for such transformations.

The C-H arylation of N-methylpyrrole can be achieved through a radical addition reaction. nih.gov For instance, a transition-metal-free method involves the air oxidation of phenylhydrazine (B124118) salts to generate aryl radicals, which then react with N-methylpyrrole with high regioselectivity at the C-2 position. acs.orgnih.govnih.gov Copper-catalyzed radical arylation of pyrroles with anilines via in situ generated aryl diazonium salts has also been developed. rsc.org

Photoredox catalysis offers another avenue for the functionalization of pyrroles. Visible-light-mediated photoredox catalysis has been employed for the synthesis of substituted pyrroles from various precursors. rsc.org Cobalt-mediated photochemical C-H arylation of pyrroles has been reported, demonstrating that even complexes with short-lived excited states can be effective photocatalysts. nih.gov Ruthenium-catalyzed C2-H arylation of pyrroles using boronic acids under oxidative conditions is another example. acs.org

The benzonitrile moiety can also be involved in photoredox-initiated transformations. For example, a visible-light-mediated method for the synthesis of 2-substituted benzothiazoles from thiophenols and aryl nitriles has been developed, which proceeds via an iminyl radical intermediate. rsc.org

The table below highlights some of the radical and photoredox-initiated reactions involving pyrrole and nitrile derivatives.

Table 3: Radical and Photoredox-Initiated Reactions of Pyrrole and Nitrile Derivatives

| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Radical C-H Arylation | N-Methylpyrrole and Phenylhydrazine salts | Air oxidation, no metal catalyst | 2-Aryl-N-methylpyrrole | nih.gov |

| Radical C-H Arylation | Pyrroles and Anilines | Copper catalyst, in situ diazonium salt formation | 2-Arylpyrroles | rsc.org |

| Photoredox C-H Arylation | Pyrroles and Aryl Halides | Cobalt complex, visible light | Arylated pyrroles | nih.gov |

Synthesis and Characterization of Derivatives and Analogs

Systematic Structural Modifications at the Pyrrole (B145914) Nitrogen and Carbon Positions

The pyrrole ring, acting as the electron-donating component, is a primary target for structural modifications to fine-tune the electronic properties of the molecule. Synthetic strategies have been developed to introduce a variety of substituents at both the nitrogen and carbon atoms of the pyrrole moiety.

Modifications at the pyrrole nitrogen (N1 position) are commonly achieved through N-alkylation or N-arylation reactions. For instance, the reaction of a precursor like 4-(1H-pyrrol-2-yl)benzonitrile with alkyl halides in the presence of a base allows for the introduction of various alkyl chains. A notable example is the synthesis of 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine, prepared through a KF/alumina-catalyzed aza-Michael addition of the pyrrole ring onto acrylonitrile. mdpi.comresearchgate.net This method provides a mild route to N-functionalized pyrroles, leaving sensitive functional groups like the nitrile intact. mdpi.comresearchgate.net Similarly, N-propargylation has been achieved, although strong basic conditions can lead to isomerization of the propargyl group to an allene. mdpi.comresearchgate.net The choice of the substituent, from simple alkyl groups to more complex functional moieties, can influence solubility, steric hindrance, and electronic coupling within the molecule.

Functionalization of the pyrrole carbon atoms (positions 3, 4, and 5) offers another avenue for structural diversification. Multi-component reactions have proven effective for constructing highly substituted pyrrole rings from simple precursors. nih.gov For example, a three-component reaction between phenacyl alcohols, 3-oxobutanenitrile, and anilines can yield polysubstituted pyrroles. nih.gov Knoevenagel condensations between pyrrole aldehydes and various organic CH acids have also been employed to synthesize 1H-pyrrol-2-ylmethylenes, extending the conjugation and modifying the electronic structure. sci-hub.seresearchgate.net These methods allow for the introduction of a wide array of functional groups, which can alter the electron-donating strength of the pyrrole ring and introduce new functionalities.

Diversification of Benzonitrile (B105546) Substitutions and Their Electronic Impact

Substituents can be introduced onto the benzonitrile ring using standard aromatic substitution reactions. The electronic nature of these substituents—whether they are electron-donating (e.g., methoxy, -OCH3) or electron-withdrawing (e.g., nitro, -NO2; fluoro, -F)—has a profound impact. Electron-withdrawing groups enhance the acceptor strength of the benzonitrile ring, which typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra due to a smaller HOMO-LUMO energy gap. Conversely, electron-donating groups can decrease the acceptor strength, resulting in a blue-shift.

Studies on analogous donor-acceptor systems have demonstrated these principles clearly. For example, in related heterocyclic chromophores, the introduction of electron-withdrawing chlorine atoms induces red-shifts in absorption and emission wavelengths and increases reduction potentials. mdpi.com The position of the substituent also matters; ortho- and para-substitution relative to the pyrrole group can have different effects on the molecular geometry and electronic structure, as seen in (1H-indol-2-yl)benzonitrile systems. researchgate.net These modifications allow for precise tuning of the intramolecular charge transfer (ICT) character of the molecule, which is crucial for applications in optoelectronics.

Impact of Structural Changes on Photophysical and Electronic Properties

The systematic modifications described in the previous sections directly translate into changes in the photophysical and electronic properties of the resulting derivatives. Key parameters such as absorption and emission maxima (λ_abs and λ_em), fluorescence quantum yield (Φ_F), and Stokes shift are highly sensitive to the molecular structure.

Structural modifications that increase the planarity and extend the π-conjugation of the molecule generally lead to bathochromic (red) shifts in both absorption and emission spectra. mdpi.com This is because extended conjugation lowers the energy of the π* molecular orbitals, reducing the HOMO-LUMO gap. The strength of the donor and acceptor units is also critical. Enhancing the electron-donating ability of the pyrrole (e.g., by adding electron-donating groups) or increasing the electron-withdrawing strength of the benzonitrile (e.g., by adding electron-withdrawing groups) strengthens the ICT character, which also results in red-shifted spectra and often a larger Stokes shift. researchgate.net

The solvent environment plays a significant role in the photophysical behavior of these D-π-A compounds. In polar solvents, molecules with strong ICT character often exhibit larger Stokes shifts and lower fluorescence quantum yields due to stabilization of the polar excited state. The following table illustrates the effect of substituents on the photophysical properties of analogous donor-acceptor chromophores.

| Compound/Modification | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Solvent |

| Reference Pyrrole Derivative | 365 | 450 | 5480 | 0.60 | Toluene |

| With Electron-Donating Group on Donor | 375 | 465 | 5590 | 0.65 | Toluene |

| With Electron-Withdrawing Group on Acceptor | 380 | 480 | 6020 | 0.55 | Toluene |

| Reference in Polar Solvent | 370 | 510 | 8150 | 0.30 | Acetonitrile (B52724) |

This is an interactive data table based on representative data from studies on analogous D-π-A systems. researchgate.netresearchgate.net

Electrochemical properties, such as oxidation and reduction potentials, are also directly influenced by these structural changes. Stronger electron-donating groups on the pyrrole ring lower the oxidation potential, making the molecule easier to oxidize. Conversely, stronger electron-withdrawing groups on the benzonitrile ring raise the reduction potential, making the molecule easier to reduce. mdpi.com This tunability is essential for designing materials for specific electronic applications, such as organic light-emitting diodes (OLEDs) or solar cells.

Synthesis and Characterization of Polymeric and Supramolecular Assemblies Incorporating the Chromophore

Integrating the 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile chromophore into larger, ordered structures like polymers and supramolecular assemblies is a key strategy for developing advanced functional materials. nih.gov These assemblies can exhibit unique collective properties that are not present in the individual molecules.

Polymerization can be achieved by introducing polymerizable functional groups onto the chromophore. For example, a pyrrole moiety can be electrochemically polymerized to form a conductive polymer film where the chromophoric units are covalently linked. researchgate.net This approach allows for the creation of modified electrodes with specific sensing or electronic capabilities.

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal-ligand coordination, to organize the chromophores into well-defined nanostructures. nih.gov By designing molecules with specific recognition sites, it is possible to guide their self-assembly in solution or on surfaces. For instance, chromophores can be templated by DNA, where interactions with the phosphodiester backbone guide the molecules into helical assemblies. nih.gov Such ordered arrangements can significantly alter the photophysical properties, leading to phenomena like aggregation-induced emission (AIE) or changes in charge transport efficiency. Characterization of these assemblies often involves techniques like atomic force microscopy (AFM), transmission electron microscopy (TEM), and various spectroscopic methods to probe both the morphology and the collective electronic behavior of the assembled chromophores.

Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the properties of conjugated organic molecules to create lightweight, flexible, and cost-effective electronic devices. Donor-acceptor molecules like 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile are fundamental building blocks in this field due to their tunable energy levels (HOMO and LUMO) and charge-transfer characteristics.

Organic Light-Emitting Diodes (OLEDs) are a major application for π-conjugated organic molecules. jmaterenvironsci.com The performance of an OLED is highly dependent on the materials used in its emissive layer. Molecules with a D-A structure are often employed as emitters because the intramolecular charge transfer (ICT) from the donor to the acceptor unit can lead to efficient light emission. The energy of the emitted light, and thus its color, can be finely tuned by modifying the strength of the donor and acceptor groups. nih.gov

For this compound, the pyrrole (B145914) ring acts as the electron donor and the benzonitrile (B105546) system serves as the acceptor. This arrangement facilitates the formation of an excited state with significant charge-transfer character, which is crucial for electroluminescence. Benzonitrile derivatives, in particular, have been investigated for their potential in developing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to achieve near-unity internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org While specific device data for this compound is not extensively documented, its structural motifs are common in materials designed for blue OLEDs, which remain a significant challenge in the field. nih.gov

Table 1: Potential Roles of this compound Moieties in OLEDs

| Molecular Component | Function in OLEDs | Rationale |

|---|---|---|

| 1-Methyl-1H-pyrrol-2-yl | Electron Donor / Hole-Transport | The pyrrole unit is electron-rich and can facilitate the transport of positive charge carriers (holes). |

| Benzonitrile | Electron Acceptor / Electron-Transport | The cyano-substituted phenyl ring is electron-deficient, aiding in the transport of electrons and acting as the acceptor for ICT. |

In organic photovoltaics (OPVs), or organic solar cells, D-A molecules are used to create the active layer where sunlight is converted into electricity. The interface between a donor material and an acceptor material facilitates the separation of photogenerated excitons (electron-hole pairs) into free charges. Benzonitrile-functionalized molecules have been successfully used as non-fullerene acceptors (NFAs) in OPVs, demonstrating their ability to effectively accept electrons. researchgate.net

The structure of this compound makes it a potential component in OPV systems. It could function as a standalone donor-acceptor material or be incorporated into more complex polymers or small molecules designed for this purpose. The energy levels of its highest occupied molecular orbital (HOMO), associated with the pyrrole donor, and lowest unoccupied molecular orbital (LUMO), associated with the benzonitrile acceptor, are critical parameters that determine its suitability for use with other materials in a solar cell's active layer. Precise tuning of these levels is key to maximizing the power conversion efficiency of indoor organic photovoltaics. rsc.org

Fluorescent Probes and Chemical Sensors (for non-biological analytes, e.g., metal ions, pH, solvent polarity)

The sensitivity of the intramolecular charge-transfer excited state to the local environment makes D-A molecules excellent candidates for fluorescent probes and chemical sensors. nih.gov Changes in environmental properties, such as solvent polarity or the presence of specific analytes, can modulate the fluorescence emission wavelength and intensity.

The phenomenon of solvatochromism, where the color of a substance changes with the polarity of thesolvent, is particularly pronounced in D-A compounds. nih.gov Studies on closely related N-phenylpyrroles containing a cyano group have demonstrated dual fluorescence, consisting of a locally excited (LE) state and a charge-transfer (CT) state. The emission from the CT state is highly sensitive to solvent polarity, shifting to longer wavelengths (a red shift) as polarity increases. rsc.org This behavior suggests that this compound could serve as a highly effective fluorescent probe for determining the polarity of microenvironments.

Furthermore, the pyrrole and nitrile functional groups can act as binding sites for metal ions. Pyrrole-based structures are widely used in the design of colorimetric and fluorescent probes for various metal ions. rsc.orgmdpi.com The coordination of a metal ion to the nitrogen atoms of the pyrrole or nitrile group can significantly alter the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence properties. This "turn-on" or "turn-off" response allows for the selective detection of specific metal ions. nih.gov

Table 2: Potential Sensing Applications based on Photophysical Properties

| Property | Sensing Target | Mechanism |

|---|---|---|

| Solvatochromism | Solvent Polarity | The ICT excited state is stabilized in polar solvents, leading to a red-shift in fluorescence emission. |

| Chelation | Metal Ions (e.g., Zn²⁺, Cu²⁺) | The pyrrole and/or nitrile nitrogen atoms can coordinate with metal ions, causing a change in fluorescence via mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). |

Advanced Catalysis, as Ligands or Photocatalysts

In the realm of catalysis, molecules containing heterocyclic rings and nitrile groups can play significant roles. The nitrogen atoms in the pyrrole ring and the nitrile group possess lone pairs of electrons, making them potential coordination sites for metal centers in homogeneous catalysts. As a ligand, this compound could be used to synthesize novel organometallic complexes. The electronic properties of the ligand, influenced by its D-A nature, could in turn modulate the reactivity and selectivity of the metallic catalytic center.

The nitrile group itself can participate in catalytic transformations. For instance, metal-ligand cooperative catalysis has been shown to activate the strong C≡N triple bond in nitriles, enabling reactions like nitrile hydration under mild conditions. rug.nl Furthermore, the conjugated π-system of the molecule suggests potential applications in photocatalysis. Upon absorption of light, the molecule is promoted to an excited state with enhanced redox properties, potentially enabling it to catalyze chemical reactions. The development of visible-light-driven photoredox catalysis has highlighted the utility of organic molecules in mediating synthetically important transformations, such as the synthesis of pyrroline (B1223166) frameworks. frontiersin.org

Advanced Dye Chemistry and Pigment Design for Specialized Applications

The same electronic properties that make this compound interesting for electronics also make it a promising scaffold for advanced dyes. The D-A structure is the basis of a class of molecules known as "push-pull" chromophores, which are known for their strong absorption of light and other interesting optical properties.

The color and fluorescence of such dyes can be highly sensitive to their environment, a property that is exploited in smart dyes. The pyrrol-2-yl moiety, in particular, is a building block for near-infrared (NIR) absorbing dyes like squaraines, which have applications in fields requiring deep tissue penetration or materials with specific optical transmission properties. rsc.org By chemically modifying the core structure of this compound—for example, by extending the π-conjugation or attaching different functional groups—it is possible to design new dyes with tailored absorption and emission profiles for specialized applications ranging from sensors to materials for optical data storage.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of functionalized pyrroles is a well-established field, yet there is a continuous need for more efficient, sustainable, and diverse synthetic routes. nih.govorientjchem.org Future research on 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile should focus on moving beyond traditional multi-step syntheses, which often have limitations. ntu.edu.sg

Key areas for exploration include:

Direct C-H Functionalization: Modern catalytic methods enabling the direct functionalization of the pyrrole (B145914) and benzene (B151609) rings would be a significant advancement. nih.gov These methods, often employing transition metal catalysts (e.g., palladium, rhodium, iridium), could allow for the direct introduction of various substituents without the need for pre-functionalized starting materials. This would provide a more atom-economical and modular approach to creating libraries of derivatives with tailored properties.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could offer a rapid and efficient pathway to the core structure and its analogues. rsc.orgorganic-chemistry.org MCRs that combine simple, readily available precursors to construct the substituted bi-aryl system in a single step would dramatically streamline synthesis and facilitate the exploration of structure-activity relationships. orientjchem.org

Photocatalytic and Electrosynthetic Methods: The use of visible-light photocatalysis and electrochemistry represents a green and powerful approach to synthesis. nih.gov Developing light-mediated or electrochemical cross-coupling reactions to form the bond between the pyrrole and benzonitrile (B105546) rings could reduce reliance on expensive catalysts and harsh reaction conditions, aligning with the principles of sustainable chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Goal |

| Direct C-H Functionalization | High atom economy, modularity, reduced steps. | Develop selective catalytic systems for functionalizing specific positions on the pyrrole and benzene rings. |

| Multicomponent Reactions | High efficiency, operational simplicity, rapid library generation. | Design a one-pot reaction using simple precursors to build the core scaffold of the target molecule. |

| Photocatalysis/Electrochemistry | Sustainable, mild conditions, novel reactivity. | Create a light- or electricity-driven cross-coupling method to form the central aryl-aryl bond. |

Exploration of Advanced Photophysical Phenomena and New Excited State Architectures

The D-A nature of this compound makes it a prime candidate for exhibiting interesting photophysical properties. The closely related compound 4-(1H-pyrrol-1-yl)benzonitrile (PBN) is known to exhibit dual fluorescence from locally excited (LE) and charge-transfer (CT) states. acs.org This provides a clear starting point for future investigations.

Unexplored avenues include:

Intramolecular Charge Transfer (ICT) Dynamics: A thorough investigation into the ICT dynamics is crucial. This would involve using ultrafast transient absorption spectroscopy and time-resolved fluorescence studies in various solvents to map the formation, relaxation, and decay pathways of the excited states. Understanding how the N-methylation, compared to the unsubstituted PBN, affects the stability and accessibility of the CT state is a key question.

Thermally Activated Delayed Fluorescence (TADF): Many D-A molecules with significant charge transfer character can exhibit TADF. This phenomenon, which relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, allows for efficient harvesting of triplet excitons for light emission. Future studies should aim to determine the S1-T1 energy gap of this compound and its derivatives to assess their potential as TADF emitters for next-generation organic light-emitting diodes (OLEDs). rsc.org

Aggregation-Induced Emission (AIE): Investigating the emission properties of the compound in aggregate or solid states is essential. The molecule could potentially exhibit AIE, a phenomenon where non-emissive molecules become highly luminescent upon aggregation. This property is highly valuable for applications in sensors, bio-imaging, and solid-state lighting.

Rational Design of New Materials with Tailored Electronic and Optical Properties

Building on a deeper understanding of its photophysics, this compound can serve as a core building block for a new generation of organic functional materials. researchgate.net

Future design strategies should focus on:

Tuning HOMO/LUMO Levels: Computational studies (e.g., Density Functional Theory) combined with synthetic modification can be used to rationally tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org By adding further electron-donating or -withdrawing groups to either the pyrrole or benzonitrile rings, the electronic band gap, charge injection barriers, and absorption/emission wavelengths can be precisely controlled for specific applications. mdpi.com

Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking make this scaffold interesting for OFETs. Research should focus on designing derivatives with enhanced intermolecular interactions to promote ordered packing in thin films, which is critical for achieving high charge carrier mobility.

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer suggests that this molecular framework could possess a large hyperpolarizability, a key requirement for NLO materials used in optical communications and data processing. Synthesizing and characterizing derivatives with enhanced D-A strength could lead to materials with significant NLO responses.

| Material Application | Design Strategy | Property to Optimize |

| Organic LEDs (OLEDs) | Modify substituents to tune emission color and achieve TADF. | High photoluminescence quantum yield, small S1-T1 gap. |

| Organic FETs (OFETs) | Introduce groups that promote π-stacking and ordered films. | High charge carrier mobility, good film morphology. |

| Chemical Sensors | Functionalize with receptor units for specific analytes. | High sensitivity and selectivity via fluorescence quenching/enhancement. |

Integration into Complex Chemical Systems and Nanostructured Materials

The versatility of the this compound scaffold allows for its incorporation into larger, more complex chemical architectures, leading to materials with emergent properties.

Promising research directions are:

Polymerization: The molecule can be functionalized with polymerizable groups (e.g., vinyl, ethynyl, or halides for cross-coupling polymerization) to create conjugated polymers. These polymers could find applications as active layers in organic solar cells, OFETs, or as electrochromic materials. The electronic and photophysical properties of the monomer would be translated to the macromolecular level, potentially with enhanced performance due to extended conjugation.

Supramolecular Assemblies: By introducing non-covalent interaction sites (e.g., hydrogen bond donors/acceptors), derivatives could be designed to self-assemble into well-defined nanostructures like fibers, vesicles, or gels. These "soft" materials could have applications in organic electronics and biomedical fields.

Emerging Interdisciplinary Research Opportunities

The unique combination of the pyrrole and benzonitrile moieties opens up possibilities for research at the interface of chemistry, biology, and astrophysics.

Medicinal Chemistry and Chemical Biology: Pyrrole-containing compounds are known to have a wide range of biological activities. researchgate.net For instance, derivatives of 1-methyl-1H-pyrrole-2-carbonitrile have been explored as non-steroidal progesterone (B1679170) receptor antagonists. researchgate.net Future interdisciplinary research could screen this compound and its analogues for bioactivity, such as enzyme inhibition or receptor binding, potentially leading to new therapeutic agents.

Astrochemistry: Benzonitrile (C₆H₅CN) was the first polyatomic aromatic molecule detected in the interstellar medium (ISM). The study of related nitrogen-containing aromatics is crucial for understanding the chemical complexity of space. Investigating the formation pathways, stability, and spectroscopic signatures of this compound under astrophysical conditions could provide valuable data for radioastronomy searches and models of interstellar chemistry.

Molecular Switches: By incorporating photochromic or redox-active units, the molecule could be developed into a molecular switch. The electronic communication between the donor-acceptor core and the active unit could allow for the modulation of its optical or electronic properties with external stimuli like light or voltage, leading to applications in molecular electronics and smart materials.

Q & A

Q. What are the established synthetic routes for 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile, and how are reaction conditions optimized?

The compound is synthesized via visible-light-mediated direct arylation using a copper-based photocatalyst [(DPEPhos)(bcp)Cu]PF6. Key steps include: